Pyraflufen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIIPOGUBVYZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057953 | |
| Record name | Pyraflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129630-17-7 | |
| Record name | Pyraflufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraflufen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraflufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAFLUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Mode of Action and Physiological Effects
Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO) Pathway
The core mechanism of pyraflufen-ethyl (B41820) involves the direct inhibition of the PPO enzyme, a critical component of tetrapyrrole synthesis in plants nih.govnih.govherts.ac.uk.
Protoporphyrinogen oxidase (PPO, also known as Protox, EC 1.3.3.4) is an enzyme that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX) frontiersin.orgucanr.edunih.govwikipedia.orgunl.edunih.govnih.govnih.govfrontiersin.org. This enzymatic step is the seventh and final common reaction in the tetrapyrrole biosynthesis pathway, which is universal in organisms that synthesize heme and chlorophyll (B73375) frontiersin.orgnih.govwikipedia.orgnih.govnih.govnih.govfrontiersin.org. In plants, two isoforms of PPO exist: PPO1, which is targeted to plastids (chloroplasts), and PPO2, which is primarily mitochondrial frontiersin.orgnih.gov. Both chlorophyll, essential for photosynthesis, and heme, vital for electron transfer chains, are derived from protoporphyrin IX ucanr.eduwikipedia.orgunl.edunih.govnih.govfrontiersin.org.
This compound-ethyl acts as a potent inhibitor of the PPO enzyme herts.ac.ukresearchgate.net. Its inhibitory action prevents the conversion of protoporphyrinogen IX to protoporphyrin IX nih.govfrontiersin.orgpioneer.comnichino.co.jpjst.go.jpresearchgate.netgrdc.com.au. This inhibition occurs at the active site of the PPO enzyme, which is typically found within the C-terminal domain at the interface between the C- and N-terminal domains nih.govnih.gov. The binding of this compound-ethyl to PPO effectively blocks the enzyme's function, thereby disrupting the normal flow of the porphyrin and chlorophyll biosynthesis pathway nih.govfrontiersin.orgpioneer.comnichino.co.jpjst.go.jpresearchgate.netgrdc.com.au.
Role of PPO in Porphyrin and Chlorophyll Biosynthesis
Downstream Cellular and Subcellular Disruptions
The inhibition of PPO by this compound-ethyl initiates a cascade of detrimental cellular events, primarily driven by the accumulation of a highly reactive intermediate frontiersin.orgnih.govgrdc.com.auscielo.brcambridge.orgbioone.orgchimia.chpressbooks.pubbayer.usrosj.orgresearchgate.netekb.eg.
Upon PPO inhibition, the substrate protoporphyrinogen IX (PPGIX) accumulates within the plant cells frontiersin.orgpioneer.comnichino.co.jpjst.go.jpresearchgate.netgrdc.com.auscielo.brbioone.orgpressbooks.pubbayer.uscabidigitallibrary.org. This colorless precursor, normally processed by PPO, cannot be converted to protoporphyrin IX in the plastids where the enzyme is located nih.govgrdc.com.auscielo.brcambridge.orgbioone.orgchimia.chpressbooks.pub. Consequently, the accumulated protoporphyrinogen IX leaks out of the chloroplasts (plastids) into the cytoplasm frontiersin.orgnih.govgrdc.com.auscielo.brcambridge.orgbioone.orgchimia.chpressbooks.pub. In the cytoplasm, protoporphyrinogen IX undergoes a non-enzymatic oxidation reaction with molecular oxygen, spontaneously forming protoporphyrin IX (PPIX) nih.govjst.go.jpresearchgate.netgrdc.com.auscielo.brcambridge.orgchimia.ch.
The spontaneously formed protoporphyrin IX is a highly photodynamic molecule nih.govgrdc.com.auscielo.brcambridge.orgbioone.orgchimia.chpressbooks.pubrosj.orgresearchgate.net. In the presence of light, protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, leading to the generation of highly reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) frontiersin.orgnih.govgrdc.com.auscielo.brcambridge.orgbioone.orgchimia.chpressbooks.pubrosj.orgresearchgate.net. This uncontrolled production of ROS results in severe oxidative stress within the plant cells nih.govscielo.brbioone.orgrosj.orgresearchgate.net.
The reactive oxygen species, especially singlet oxygen, are extremely damaging to cellular components frontiersin.orgnih.govgrdc.com.auscielo.brcambridge.orgchimia.chpressbooks.pubrosj.orgresearchgate.net. They readily react with unsaturated fatty acids in cell membranes, initiating a process known as lipid peroxidation frontiersin.orgucanr.edunih.govpioneer.comgrdc.com.auscielo.brcambridge.orgchimia.chpressbooks.pubbayer.usrosj.orgresearchgate.netcanada.cancsu.eduresearchgate.net. This peroxidation compromises the integrity and function of cellular membranes, including the plasma membrane and organelle membranes frontiersin.orgucanr.edunih.govpioneer.comgrdc.com.auscielo.brcambridge.orgchimia.chpressbooks.pubbayer.usrosj.orgresearchgate.netcanada.cancsu.eduresearchgate.net. The loss of membrane integrity leads to cellular leakage, inhibited photosynthesis, and ultimately, rapid desiccation and necrosis (cell death) of the plant tissue, typically observed as yellowing, browning, and burning of leaves within hours to days of exposure frontiersin.orgucanr.edunih.govpioneer.comgrdc.com.auscielo.brcambridge.orgchimia.chpressbooks.pubbayer.usrosj.orgresearchgate.netcanada.cancsu.edu.
Environmental Fate and Persistence Dynamics
Degradation Pathways in Soil and Aquatic Environments
The major transformation pathways for pyraflufen-ethyl (B41820) include abiotic processes such as hydrolysis and photolysis, as well as biotic metabolism herts.ac.uk.
Hydrolysis plays a significant role in the degradation of this compound-ethyl in aquatic environments. A hydrolysis half-life of 13 days has been reported at pH 7, with complete hydrolysis occurring at pH 9 . Another study indicates a half-life of 10.8 days at pH 7 lgcstandards.com. The primary metabolite, E-1 (this compound acid), is formed through ester hydrolysis thegoodscentscompany.com. This metabolite is reported to be stable to further hydrolysis across a pH range of 4-9 europa.eu.
| Compound | Condition | Half-Life (days) | Source |
|---|---|---|---|
| This compound-ethyl | Hydrolysis (pH 7) | 13 | |
| This compound-ethyl | Hydrolysis (pH 7) | 10.8 | lgcstandards.com |
| This compound-ethyl | Hydrolysis (pH 9) | Complete hydrolysis | |
| Metabolite E-1 | Aqueous Hydrolysis (pH 4-9) | Stable | europa.eu |
This compound-ethyl contains chromophores that absorb at wavelengths greater than 290 nm, indicating its susceptibility to direct photolysis by sunlight . An aqueous photolysis half-life of 30 days has been reported . In soil, this compound-ethyl undergoes rapid photolysis with a half-life of 2 days, and in water, its photolysis half-life is 5 days lgcstandards.com.
| Compound | Environment | Half-Life (days) | Source |
|---|---|---|---|
| This compound-ethyl | Aqueous | 30 | |
| This compound-ethyl | Soil | 2 | lgcstandards.com |
| This compound-ethyl | Water | 5 | lgcstandards.com |
Microbes are instrumental in the breakdown of this compound-ethyl in the environment uni.lu. In aerobic soil metabolism studies, the parent compound is rapidly degraded, typically with half-lives shorter than 1 day europa.eu. Mineralization of this compound-ethyl in aerobic soil after 100 days is approximately 2.53%, with 17% forming non-extractable residues accustandard.com. In anaerobic soil conditions, metabolite E-1 is a major degradation product, reaching up to 99% of the applied rate accustandard.com.
Photolysis
Identification and Environmental Behavior of Major Metabolites
The degradation of this compound-ethyl leads to the formation of several key transformation products, which exhibit varying degrees of environmental persistence.
This compound-ethyl undergoes a series of transformations, yielding several major metabolites. The primary degradation pathway involves the almost complete degradation of this compound-ethyl into metabolite E-1 glpbio.com. Metabolite E-1 is identified as this compound acid (2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazole-3yl)-4-fluorophenoxyacetic acid), formed via ester hydrolysis thegoodscentscompany.comglpbio.com. E-1 is then largely degraded into metabolite E-2 and, to a lesser extent, into metabolite E-9 glpbio.com. Metabolite E-2 is characterized as a phenolic derivative (2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazole-3yl)-4-fluorophenol) thegoodscentscompany.comglpbio.com. Subsequently, E-2 is almost completely degraded into metabolite E-3 (4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-difluoromethoxy-1-methylpyrazole) glpbio.com. Metabolite E-9 results from N-demethylation on the pyrazole (B372694) ring thegoodscentscompany.com.
The persistence of this compound-ethyl's metabolites varies significantly. Metabolites E-1 and E-2 are considered moderately persistent, whereas E-3 is highly persistent in the environment herts.ac.uk.
| Metabolite | Environment | Half-Life (days) | Persistence Classification | Source |
|---|---|---|---|---|
| E-1 | Aerobic soil | 14 | Weakly persistent | lgcstandards.com |
| E-1 | Aerobic soil (laboratory) | 16 - 53 | Moderately persistent | glpbio.com |
| E-1 | Field soil (spring application) | 121 - 345 | Moderately persistent | glpbio.com |
| E-1 | Field soil (autumn application) | 115 - 236 | Moderately persistent | glpbio.com |
| E-1 | Anaerobic soil | 191 | Persistent | lgcstandards.com |
| E-2 | Aerobic soil (laboratory, E-2 added) | 6 - 11 | Moderately persistent | glpbio.com |
| E-2 | Anaerobic soil | 392 | Persistent | lgcstandards.com |
| E-3 | Aerobic soil (laboratory, E-3 added) | 158 - 442 | Highly persistent | glpbio.com |
| E-3 | Aerobic soil (laboratory) | 153, 320, 496 (avg. 323) | Highly persistent | accustandard.com |
| E-2 & E-3 | Aquatic environments | Persistent | Persistent | lgcstandards.com |
Metabolites E-2 and E-3 can persist in the soil until the subsequent growing season lgcstandards.com. In aquatic environments, E-2 and E-3 are persistent and tend to accumulate in sediments lgcstandards.com. While this compound-ethyl itself is not expected to leach significantly to groundwater, some of its major transformation products, particularly E-1, E-2, and E-3, have the potential to leach through the soil profile and enter groundwater thegoodscentscompany.commedchemexpress.com. Metabolite E-1 is notably more soluble in water than the parent compound herts.ac.uk. E-1 does not bioconcentrate in fish, but further information regarding the bioconcentration of E-3 is pending medchemexpress.com.
Characterization of Key Transformation Products (e.g., E-1, E-2, E-3, E-9)
Mobility and Distribution in Environmental Compartments
The movement and distribution of this compound in the environment are influenced by its physicochemical properties and interactions with different media, including soil, water, and air.
Leaching Potential to Groundwater
This compound-ethyl, the parent compound, exhibits a low potential for leaching into groundwater wa.govnih.govcanada.caherts.ac.uk. This low mobility in soil is supported by an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 1,900 nih.gov. A high Koc value generally indicates strong adsorption to soil particles, thereby reducing the likelihood of downward movement through the soil profile nih.gov.
However, it is important to note that some of this compound-ethyl's major transformation products, specifically metabolites E-1, E-2, and E-3, demonstrate a higher potential to leach through the soil profile and potentially enter groundwater canada.cafluoridealert.orgepa.gov. For instance, this compound acid, also known as metabolite E-1, has a calculated GUS leaching potential index of 3.19, which suggests high leachability herts.ac.uk. This indicates that while the parent compound itself is not highly mobile, its degradation products could pose a risk to groundwater quality.
Table 1: this compound and Metabolite Leaching Potential Indicators
| Compound/Metabolite | Property (Unit) | Value | Interpretation | Source |
| This compound-ethyl | Koc (mL g⁻¹) | 1900 | Low mobility | nih.govherts.ac.uk |
| This compound acid (E-1) | GUS Leaching Potential Index | 3.19 | High leachability | herts.ac.uk |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.
Surface Runoff and Contamination of Surface Water
This compound exhibits an intermediate potential for surface runoff wa.gov. Contamination of surface water bodies, such as rivers, lakes, and streams, can occur through various pathways, including spray drift during application, direct rainfall runoff from treated areas, or the leaching of residues through soil into connecting water systems wa.govcanada.ca. Agricultural runoff, which includes pesticides and fertilizers, is a significant contributor to surface water pollution divirod.com. Measures such as maintaining clean paved areas and minimizing impervious surfaces can help reduce the wash-off of pollutants into surface waters susdrain.org.
Volatilization and Atmospheric Transport
The potential for this compound to volatilize and undergo atmospheric transport is considered low wa.gov. This is supported by its physicochemical properties, particularly its vapor pressure and Henry's Law constant. The vapor pressure of this compound-ethyl is reported as 1.6 x 10⁻⁸ Pa at 25°C herbiguide.com.au. Henry's Law constant, which describes the partitioning of a chemical between air and water, is estimated to be 7.9 x 10⁻¹⁰ atm-cu m/mole nih.gov or 8.1 x 10⁻⁵ Pa.m³/mol herbiguide.com.au. Low values for Henry's Law constant suggest that volatilization from moist soil and water surfaces is not a significant environmental fate process for this compound-ethyl nih.govfortunejournals.comnist.gov.
Table 2: this compound Volatilization Parameters
| Property (Unit) | Value | Source |
| Vapor Pressure (Pa at 25°C) | 1.6 x 10⁻⁸ | herbiguide.com.au |
| Henry's Law Constant (atm-cu m/mole) | 7.9 x 10⁻¹⁰ | nih.gov |
| Henry's Law Constant (Pa.m³/mol) | 8.1 x 10⁻⁵ | herbiguide.com.au |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.
Bioaccumulation and Bioconcentration Potential
This compound and its primary transformation products generally show a low potential for bioaccumulation and bioconcentration in organisms. This compound itself does not bioconcentrate or build up significantly through the food chain wa.gov. Studies indicate that this compound-ethyl is not expected to bioaccumulate canada.canufarm.com, nor does it bioaccumulate in mammals, as rats rapidly excrete the compound and its metabolites wa.gov.
The bioconcentration factor (BCF) is a key indicator of a chemical's tendency to accumulate in aquatic organisms, representing the ratio of the chemical concentration in the organism to its concentration in water at steady state janusinfo.senih.govchemsafetypro.com. An estimated BCF of 97 for this compound-ethyl suggests a moderate potential for bioconcentration in aquatic organisms nih.gov. However, this value is below the thresholds typically used to classify a substance as having a high potential for bioaccumulation (e.g., BCF ≥ 500 L/kg under CLP Regulation or BCF > 2000 L/kg under REACH Regulation) janusinfo.sechemsafetypro.com. The octanol-water partition coefficient (log Kow), which is often used as a screening tool for bioaccumulation, is reported as 3.49 nih.gov or 4.8 europa.eu. While a log Kow ≥ 4.5 can suggest a high bioaccumulation potential janusinfo.sechemsafetypro.com, the BCF value provides a more direct measure of accumulation in aquatic organisms. Furthermore, the major transformation product E-1 has been found not to bioconcentrate in fish canada.ca.
Table 3: this compound Bioaccumulation and Bioconcentration Parameters
| Property (Unit) | Value | Interpretation | Source |
| Log Kow | 3.49 | - | nih.gov |
| Log Kow | 4.8 | - | europa.eu |
| BCF (estimated) | 97 | Moderate potential, but below high bioaccumulation criteria | nih.gov |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.
Toxicological Research and Risk Assessment
Mammalian Toxicology Studies
Toxicological evaluations of pyraflufen-ethyl (B41820) have been conducted across various mammalian species to characterize its potential health effects. These studies inform regulatory classifications and risk assessments, utilizing high doses to identify potential adverse outcomes.
Acute and Subchronic Toxicity Profiles
This compound-ethyl demonstrates relatively low acute toxicity across oral, dermal, and inhalation exposure routes. federalregister.govepa.govregulations.govcanada.ca It is categorized as moderately irritating to the eye but is not identified as a skin irritant or a dermal sensitizer. federalregister.govepa.govregulations.gov Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have often determined that a quantitative acute dietary exposure assessment is unnecessary for this compound-ethyl, as no adverse effects attributable to a single oral exposure have been identified in toxicological studies. federalregister.govregulations.govcanada.cafederalregister.govfederalregister.govregulations.govgovinfo.gov
In repeat-dose oral studies, subchronic exposure to this compound-ethyl in rats and mice has consistently identified the liver, kidney, and hematopoietic system as target organs. federalregister.govepa.govregulations.govcanada.cafederalregister.govregulations.gov Conversely, no adverse toxic effects were observed in dogs following oral exposure or in rats following dermal exposure. federalregister.govepa.govregulations.govfederalregister.govregulations.gov Investigations into neurotoxicity following acute and subchronic dosing have yielded no evidence of such effects. federalregister.govepa.govregulations.govfederalregister.govregulations.gov The rabbit has been noted as the most sensitive species in the toxicity database, with adverse effects, including maternal mortality and increased abortion rates, observed at higher doses in developmental studies. regulations.govcanada.cafederalregister.govwa.gov
Table 1: Summary of Acute Toxicity Profiles for this compound-ethyl
| Exposure Route | Species | Finding | Source |
| Oral | Rat | Low acute toxicity (>5,000 mg/kg LD50) | epa.govcanada.cawa.gov |
| Dermal | Rat | Low acute toxicity (>2,000 mg/kg LD50) | epa.govcanada.cawa.gov |
| Inhalation | Rat | Low acute toxicity (>5,030 mg/m³ LC50) | epa.govcanada.cawa.gov |
| Eye Irritation | N/A | Moderately irritating | federalregister.govepa.govregulations.gov |
| Skin Irritation | N/A | Not a skin irritant | federalregister.govepa.govregulations.gov |
| Sensitization | N/A | Not a dermal sensitizer | federalregister.govepa.govregulations.gov |
Target Organ Systemic Effects (e.g., hepatic, renal, hematopoietic)
Consistent findings from repeat-dose oral studies in rats and mice indicate that the liver, kidney, and hematopoietic system are the primary target organs for this compound-ethyl. federalregister.govepa.govregulations.govcanada.cafederalregister.govregulations.gov Specific hepatic effects observed include hepatocellular hypertrophy and the presence of brown pigment deposits in Kupffer cells. fsc.go.jp Renal effects noted in studies include hyperplasia of the transitional cell epithelium and necrosis and/or sloughing of renal papillae. fsc.go.jp
In long-term studies, mice fed this compound for 78 weeks exhibited liver abnormalities. wa.gov Similarly, rats administered high doses of this compound-ethyl in their diet for 104 weeks developed liver and kidney abnormalities. wa.gov In contrast, 52-week feeding studies in dogs showed no treatment-related effects, even at high doses. wa.gov
Table 2: Summary of Target Organ Systemic Effects of this compound-ethyl in Mammals
| Organ System | Species | Observed Effect | Source |
| Liver | Rat, Mouse | Hepatocellular hypertrophy, brown pigment deposits in Kupffer cells, abnormalities | federalregister.govepa.govregulations.govcanada.cafederalregister.govregulations.govwa.govfsc.go.jp |
| Kidney | Rat, Mouse | Hyperplasia of transitional cell epithelium, necrosis/sloughing of renal papillae, abnormalities | federalregister.govepa.govregulations.govcanada.cafederalregister.govregulations.govwa.govfsc.go.jp |
| Hematopoietic System | Rat, Mouse | Effects observed (specifics not detailed in provided snippets) | federalregister.govepa.govregulations.govcanada.cafederalregister.govregulations.gov |
Reproductive and Developmental Toxicity Assessments
Reproductive and developmental toxicity assessments for this compound-ethyl have largely indicated no increased susceptibility in offspring. Studies in rats and rabbits showed no evidence of increased susceptibility following prenatal exposure. federalregister.govepa.govregulations.govcanada.cafederalregister.govfederalregister.govregulations.gov Developmental effects in both rats and rabbits, when observed, occurred at dose levels equivalent to or exceeding those causing maternal toxicity. federalregister.govregulations.gov Furthermore, multi-generation reproduction studies in rats demonstrated no increased susceptibility in young animals following pre- and post-natal exposure. federalregister.govepa.govregulations.govcanada.cafederalregister.govfederalregister.govregulations.gov this compound-ethyl has not been found to affect the reproductive system or induce teratogenicity. canada.cafsc.go.jp
However, it is noted that pregnant rabbits exposed to this compound showed increased maternal mortality at moderate doses and increased abortion rates at high doses. canada.cawa.gov
Carcinogenicity Evaluations and Classification in Animal Models
The U.S. EPA classifies this compound-ethyl as "Likely to be Carcinogenic to Humans" via the oral route. federalregister.govepa.govregulations.govfederalregister.govregulations.govwa.gov This classification is primarily based on the observation of liver tumors, specifically hepatocellular adenomas, carcinomas, and/or hepatoblastomas, in both male and female mice. federalregister.govepa.govregulations.govfederalregister.govregulations.govwa.gov In contrast, this compound-ethyl has not been found to be mutagenic or carcinogenic in rats. epa.govregulations.govcanada.cafederalregister.govregulations.gov
While a slight increase in hepatocellular adenoma was noted in the mouse carcinogenicity study, the mode of action for these tumors is considered non-genotoxic, which allows for the establishment of a threshold for evaluation. fsc.go.jp To quantify human cancer risk, a linear low-dose extrapolation approach is employed, utilizing a Q1* of 3.32 × 10−2 (mg/kg/day)−1. federalregister.govregulations.govfederalregister.govregulations.gov
Table 3: Carcinogenicity Classification of this compound-ethyl
| Agency/Body | Classification | Basis | Source |
| U.S. EPA | Likely to be Carcinogenic to Humans | Liver tumors (hepatocellular adenomas, carcinomas, hepatoblastomas) in male and female mice. | federalregister.govepa.govregulations.govfederalregister.govregulations.govwa.gov |
Human Health Risk Assessment Methodologies
Human health risk assessments for this compound-ethyl are founded upon a comprehensive and well-characterized toxicological database. regulations.govregulations.gov Regulatory bodies, including the U.S. EPA, employ a multi-faceted approach to assess potential human exposure and risk. This includes evaluating dietary exposure from food and drinking water, as well as potential residential exposures. federalregister.govregulations.govfederalregister.govfederalregister.govregulations.govgovinfo.gov
Due to the absence of identified adverse effects from a single oral exposure, acute dietary risk assessments are typically not conducted for this compound-ethyl. federalregister.govregulations.govcanada.cafederalregister.govfederalregister.govregulations.govgovinfo.gov For chronic dietary risk assessments, food consumption data, such as those from the U.S. Department of Agriculture's National Health and Nutrition Examination Survey (NHANES/WWEIA), are utilized, incorporating current and proposed tolerance levels. federalregister.govregulations.govfederalregister.govfederalregister.govgovinfo.gov
For the assessment of cancer risk, a linear low-dose extrapolation approach is applied, which considers exposure estimates from dietary consumption (food and drinking water) and residential uses. federalregister.govregulations.govfederalregister.govfederalregister.govregulations.govregulations.gov Regulatory agencies, such as the EPA, Health Canada's Pest Management Regulatory Agency (PMRA), and the Food Safety Commission of Japan (FSCJ), rigorously evaluate scientific data to establish acceptable risk levels. Their methodologies ensure that the estimated human exposure remains well below the doses that have caused effects in animal tests. canada.caregulations.govfsc.go.jp
The U.S. EPA has reduced the Food Quality Protection Act (FQPA) Safety Factor to 1X for this compound-ethyl. This decision is based on the completeness of the toxicity database, the absence of concerns regarding susceptibility in infants and young children, no identified neurotoxicity concerns, and no residual uncertainties concerning exposure. regulations.gov The acceptable daily intake (ADI) and acute reference dose (ARfD) are established based on the no-observed-adverse-effect levels (NOAELs) derived from toxicology studies, with appropriate safety factors applied to ensure human safety. fsc.go.jp
Ecotoxicological Impact Assessments
Aquatic Organism Toxicity
Pyraflufen-ethyl (B41820) is classified as very highly toxic to algae and aquatic plants, and toxic to fish and aquatic invertebrates. lgcstandards.comgowanco.com
Studies on algal growth inhibition indicate that this compound-ethyl can be highly toxic to aquatic photosynthetic organisms. For the freshwater diatom Navicula pelliculosa, a 96-hour half-maximal effective concentration (EC50) of 2.1 µg active constituent per liter ( ac/L ) has been reported. In tests with the free-floating aquatic plant Lemna gibba, the acute 7-day EC50 for biomass was determined to be 0.0026 mg/L. herts.ac.uk Furthermore, an acute 72-hour EC50 for algal growth was found to be 0.0022 mg/L. herts.ac.uk These low EC50 values underscore the high toxicity of this compound-ethyl to aquatic flora.
Table 1: this compound-ethyl Toxicity to Aquatic Plants and Algae
| Organism | Endpoint | Value | Duration | Citation |
| Navicula pelliculosa | 96-hour EC50 (growth) | 2.1 µg ac/L | 96 hours | |
| Lemna gibba | Acute 7-day EC50 (biomass) | 0.0026 mg/L | 7 days | herts.ac.uk |
| Algae | Acute 72-hour EC50 (growth) | 0.0022 mg/L | 72 hours | herts.ac.uk |
The ecotoxicity of this compound-ethyl to aquatic invertebrates, such as Daphnia magna, has been assessed. This compound-ethyl technical is not acutely toxic to the waterflea Daphnia magna up to its limit of solubility in water. However, findings from acute toxicity tests for Daphnia magna have shown a wide range of results, from highly toxic to practically non-toxic. wa.gov The metabolite E1, a transformation product of this compound-ethyl, was also found not to be toxic to Daphnia magna up to its limit of solubility in water, with No Observed Effect Concentrations (NOECs) ranging from 90 to 120 mg/L. One study indicated that Daphnia magna was a more sensitive bioindicator compared to Chironomus sp. larvae in acute toxicity tests for various herbicides. jeeng.net
Table 2: this compound-ethyl Toxicity to Aquatic Invertebrates
| Organism | Endpoint | Value | Duration | Citation |
| Daphnia magna | Acute toxicity | Not toxic up to limit of solubility | Acute | |
| Daphnia magna | Acute toxicity (range of findings) | Highly toxic to practically non-toxic | 48 hours | wa.gov |
| Daphnia magna (Metabolite E1) | NOEC | 90-120 mg/L (up to limit of solubility) | Acute |
Table 3: this compound-ethyl Toxicity to Fish
| Organism | Endpoint | Value | Duration | Citation |
| Fish | Acute toxicity | Not toxic up to limit of solubility | Acute | |
| Fish | Acute toxicity (range) | Highly toxic to practically non-toxic | 96 hours | wa.gov |
| Rainbow trout | 96-hour LC50 | >0.1 to <60 mg/L | 96 hours | wa.gov |
| Bluegill sunfish | 96-hour LC50 | >100 mg/L | 96 hours | wa.gov |
| Temperate Freshwater Fish | Acute 96-hour LC50 | >0.100 mg/L | 96 hours | herts.ac.uk |
| Fish (Metabolite E1) | NOEC | 90-120 mg/L (up to limit of solubility) | Acute |
Invertebrate Ecotoxicity (e.g., Daphnia magna)
Terrestrial Organism Ecotoxicity
The risks associated with this compound-ethyl use to terrestrial organisms, including birds, bees, other insects and mites, earthworms, and soil microbial activity, are generally considered low.
This compound is considered practically non-toxic to mammals. Acute oral toxicity studies in rats reported a lethal dose 50 (LD50) value of >5,000 mg/kg. herts.ac.ukwa.gov For dermal exposure, the LD50 in rats was >2,000 mg/kg, and for inhalation, the LD50 was >5,030 mg/m3 (298 ppm). wa.gov In chronic studies, a short-term dietary No Observed Effect Level (NOEL) for rats over two years was >2000 ppm. herts.ac.uk Furthermore, a chronic 21-day No Observed Adverse Effect Level (NOAEL) in a rat reproductive study was >721 mg/kg body weight per day. herts.ac.uk this compound does not bioaccumulate in mammals, and the risk to small mammals is considered negligible. canada.cawa.govregulations.gov
Table 4: this compound-ethyl Toxicity to Mammals
| Organism | Endpoint | Value | Duration | Citation |
| Rats | Acute Oral LD50 | >5,000 mg/kg | Acute | herts.ac.ukwa.gov |
| Rats | Dermal LD50 | >2,000 mg/kg | Acute | wa.gov |
| Rats | Inhalation LD50 | >5,030 mg/m3 (298 ppm) | Acute | wa.gov |
| Rat | Short-term Dietary NOEL | >2000 ppm | 2 years | herts.ac.uk |
| Rat | Chronic Reproductive NOAEL | >721 mg/kg bw/d | 21 days | herts.ac.uk |
Table 5: this compound-ethyl Toxicity to Birds
| Organism | Endpoint | Value | Duration | Citation |
| Birds | Acute LD50 | >2,000 mg/kg | Acute | herts.ac.ukwa.gov |
| Birds | Dietary LC50 | >5,000 mg/kg food | Dietary | wa.gov |
| Bobwhite quail | Reproductive NOEC | 5000 ppm | Reproductive | |
| Mallard ducks | Reproductive NOEC | 500 ppm | Reproductive |
Herbicide Efficacy and Application Science
Post-Emergence Control of Broadleaf Weeds
Pyraflufen-ethyl (B41820) is primarily employed for post-emergence control of broadleaf weeds, demonstrating excellent selectivity in cereal crops such as wheat and barley researchgate.netresearchgate.net. Its fast herbicidal action is a notable characteristic researchgate.netnichino-europe.comnichino.co.jp.
This compound-ethyl provides effective control over a diverse range of broadleaf weed species. It shows excellent activity against Galium aparine (cleavers), which is a significant problem weed in winter cereal fields in Western Europe researchgate.netnichino-europe.comresearchgate.netnichino.co.jpmade-in-china.com. Studies have demonstrated its capacity to control Parthenium hysterophorus (ragweed parthenium), with 90% reduction in aboveground dry weight of rosette P. hysterophorus achieved at specific application rates researchgate.netresearchgate.nethoelzel-biotech.com. However, control of flowering P. hysterophorus requires higher rates, indicating a growth stage dependency researchgate.netresearchgate.net.
Furthermore, this compound-ethyl is highly effective against Conyza canadensis (horseweed or Canada fleabane), including glyphosate-resistant biotypes usamv.rouoguelph.caresearchgate.netusamv.rouoguelph.ca. Other broadleaf weeds effectively controlled by this compound-ethyl include Amaranthus spp., Ambrosia sp., Capsella bursa-pastoris (shepherd's purse), Chenopodium album (common lambsquarters), Consolida regalis, Datura stramonium, Galeopsis sp., Lamium sp. (deadnettle), Mercurialis annua, Polygonum sp., Portulaca oleracea, Sinapis arvensis, Solanum nigrum, and Thlaspi arvense nichino-europe.commade-in-china.com. Control of species like Anthemis arvensis, Convolvulus arvensis, Echballium elaterium, Erygenon canadensis, Erygenon sumatrensis, Erygenon bonaerensis, Geranium sp., Malva spp., Matricaria sp., Papaver rhoeas, Salsola kali, Stellaria media (common chickweed), Veronica hederifolia, Veronica persica, Xanthium strumarium, and Xanthium spinosum can vary depending on weed size nichino-europe.com. It is important to note that this compound-ethyl does not control grass weeds nichino.co.jp.
Table 1: Efficacy Spectrum of this compound-ethyl on Broadleaf Weeds
| Weed Species (Common Name) | Scientific Name | Control Level | Notes | Source |
| Cleavers | Galium aparine | Excellent | Troublesome weed in winter cereals | researchgate.netnichino-europe.comresearchgate.netnichino.co.jpmade-in-china.com |
| Ragweed Parthenium | Parthenium hysterophorus | High (rosette stage) | Requires higher rates at flowering stage | researchgate.netresearchgate.nethoelzel-biotech.com |
| Horseweed/Canada Fleabane | Conyza canadensis | Exceptional (>95%) | Effective against glyphosate-resistant biotypes | usamv.rouoguelph.caresearchgate.netusamv.rouoguelph.ca |
| Common Lambsquarters | Chenopodium album | Good to Very Good | nichino-europe.commade-in-china.com | |
| Common Chickweed | Stellaria media | Good to Very Good | nichino-europe.commade-in-china.com | |
| Shepherd's Purse | Capsella bursa-pastoris | Good to Very Good | nichino-europe.commade-in-china.com | |
| Deadnettle (e.g., Henbit) | Lamium purpureum | Good to Very Good | nichino-europe.commade-in-china.com | |
| Pigweeds | Amaranthus spp. | Good to Very Good | nichino-europe.com | |
| Kochia | Kochia scoparia | Control | Mentioned on product labels | ucanr.edu |
The efficacy of this compound-ethyl in field settings is significantly influenced by the growth stage of the target plants at the time of application researchgate.netnichino-europe.com. For instance, optimal control of Parthenium hysterophorus is achieved when this compound-ethyl is applied during the rosette stage, with higher rates being necessary for effective control of more mature, flowering plants researchgate.netresearchgate.net. This dependency on weed growth stage highlights the importance of timely application for maximizing herbicidal performance researchgate.netnichino-europe.com.
Efficacy Spectrum Across Diverse Weed Species (e.g., Conyza canadensis, Galium aparine, Parthenium hysterophorus, Kochia scoparia)
Synergistic and Antagonistic Interactions in Herbicide Tank Mixtures
This compound-ethyl is recognized as a good mixing partner with other herbicide active ingredients, allowing for broadened weed control spectrums and enhanced efficacy nichino-europe.comnichino.co.jpucanr.edu.
This compound-ethyl plays a crucial role in managing herbicide-resistant weeds, particularly glyphosate-resistant (GR) Conyza canadensis (horseweed/Canada fleabane) usamv.rouoguelph.caresearchgate.netusamv.rouoguelph.ca. Studies have shown that this compound-ethyl, when applied alone or in combination with other herbicides, provides exceptional control of GR C. canadensis biotypes, with visible injury occurring as early as 3 days after treatment (DAT) and over 95% efficacy at 7 DAT usamv.roresearchgate.netusamv.ro. This indicates its potential as a vital tool in integrated weed management strategies against such resistant populations usamv.ro.
This compound-ethyl demonstrates compatibility with various other herbicide modes of action, leading to diverse interaction outcomes.
ALS Inhibitors (e.g., Florasulam): Tank mixtures of this compound-ethyl with ALS inhibitors like florasulam (B129761) have shown exceptional synergistic efficacy against glyphosate-resistant Conyza canadensis, providing high levels of control usamv.roresearchgate.netusamv.ro.
Glufosinate (B12851): While this compound-ethyl is generally considered a good mixing partner nichino-europe.comnichino.co.jp, some field trials have indicated that the addition of this compound did not consistently improve weed control when mixed with glufosinate compared to glufosinate applied alone ucanr.edu.
Paraquat (B189505): Similar to glufosinate, certain studies found that this compound did not enhance weed control when tank-mixed with paraquat compared to paraquat used singularly ucanr.edu. Despite this, it remains a compatible mixing partner nichino-europe.comnichino.co.jp.
Metribuzin: A premixed formulation of this compound-ethyl and 2,4-D, when tank-mixed with metribuzin, has provided control of glyphosate-resistant Canada fleabane similar to current industry standards in pre-plant applications for soybean researchgate.netuoguelph.cauoguelph.ca.
Glyphosate (B1671968): The co-application of this compound-ethyl with glyphosate can improve control of certain weeds such as pitted morningglory and hemp sesbania, especially in the early stages researchgate.netresearchgate.netucanr.edu. However, this initial benefit might not always be sustained in the long term researchgate.net.
Table 2: Interactions of this compound-ethyl in Herbicide Tank Mixtures
| Partner Herbicide | Mode of Action (HRAC Group) | Interaction with this compound-ethyl | Effect on Weed Control | Target Weeds/Resistance | Source |
| Florasulam | ALS Inhibitor (Group 2) | Synergistic | Exceptional (>95%) control | Glyphosate-Resistant Conyza canadensis | usamv.roresearchgate.netusamv.ro |
| Glufosinate | Glutamine Synthetase Inhibitor (Group 10) | Compatible, but variable enhancement | No consistent improvement over glufosinate alone in some trials | Various broadleaf weeds | nichino-europe.comnichino.co.jpucanr.edu |
| Paraquat | Photosystem I Electron Acceptor (Group 22) | Compatible, but variable enhancement | No consistent improvement over paraquat alone in some trials | Various broadleaf weeds | nichino-europe.comnichino.co.jpucanr.edu |
| Metribuzin | Photosystem II Inhibitor (Group 5) | Compatible | Similar control to industry standards | Glyphosate-Resistant Conyza canadensis | researchgate.netuoguelph.cauoguelph.ca |
| Glyphosate | EPSPS Inhibitor (Group 9) | Additive/Enhancing (initial) | Improved control of certain species (e.g., pitted morningglory, hemp sesbania) at early stages | Various broadleaf weeds, including some GR biotypes | researchgate.netresearchgate.netucanr.edu |
| 2,4-D | Synthetic Auxin (Group 4) | Synergistic (in premix) | Effective control | Glyphosate-Resistant Conyza canadensis | researchgate.netuoguelph.cauoguelph.ca |
Enhancing Control of Herbicide-Resistant Weeds (e.g., Glyphosate-Resistant Horseweed)
Specialized Applications in Crop Management
Beyond its role in broadleaf weed control, this compound-ethyl has several specialized applications in crop management due to its rapid contact action. It is effectively used as a defoliant in cotton, facilitating mechanical harvesting by causing leaf drop and minimizing contamination nichino-europe.comnichino.co.jp. Additionally, it serves as a desiccant for potatoes, aiding in the drying down of foliage before harvest nichino-europe.comnichino.co.jp. This compound-ethyl is also employed for the control of suckers and side shoots in perennial crops such as grapevines and orchards (including pome and stone fruit), demonstrating high efficacy in terms of speed of action and persistence cabidigitallibrary.orgnichino-europe.comnichino.co.jp. Its quick action makes it suitable for burndown applications, often in mixtures with other herbicides nichino.co.jp.
Desiccation in Potato Crops
This compound-ethyl serves as an effective desiccant in potato crops, inducing rapid necrosis in plant tissues nichino-europe.comnichino.co.jpusamv.ro. Research indicates that while its desiccation speed at 7 and 14 days after treatment (DAT) may be slower compared to diquat (B7796111), it achieves comparable desiccation levels by 21 DAT researchgate.net. For instance, stem desiccation was not significantly improved by increasing this compound-ethyl doses above 10 g a.i. ha⁻¹, except for the Russet Burbank variety at 60 g a.i. ha⁻¹ researchgate.net.
Studies have shown that the efficacy of this compound-ethyl can be enhanced through pre-treatment or tank-mixing with other desiccants such as diquat or glufosinate, which can improve early desiccation researchgate.netashs.org. For example, glufosinate combined with this compound-ethyl more effectively desiccated potato vines than glufosinate alone ashs.org. Varietal differences in desiccation response have been observed, with 'Yukon Gold' potatoes desiccating more readily than 'Russet Burbank' and 'Shepody' cultivars researchgate.net. This compound-ethyl applications have not been found to negatively impact tuber stem end discoloration or marketable yield researchgate.net.
Table 1: Potato Desiccation Efficacy of this compound-ethyl
| Desiccant Treatment | Days After Treatment (DAT) | Desiccation Level (Qualitative) | Notes | Source |
| This compound-ethyl | 7, 14 | Slower | Compared to diquat | researchgate.net |
| This compound-ethyl | 21 | Comparable | Compared to diquat | researchgate.net |
| Glufosinate + this compound-ethyl | Not specified | More effective | Compared to glufosinate alone | ashs.org |
| This compound-ethyl (various rates) | Not specified | No effect on tuber quality | Across tested cultivars | researchgate.net |
Defoliation in Cotton Cultivation
This compound-ethyl is recognized as an excellent defoliant for cotton cultivation nichino-europe.comnichino.co.jp. As a PPO inhibitor, it functions by degrading cell membranes and stimulating ethylene (B1197577) production within the plant, leading to effective defoliation with reduced leaf adhesion nih.govresearchgate.netuga.edu. It exhibits strong activity in desiccating juvenile growth, though it does not prevent regrowth utcrops.com.
The performance of this compound-ethyl as a defoliant can be influenced by environmental conditions and the maturity of the cotton crop. In mature cotton or under cooler conditions, its activity has been noted to be similar to that of tribufos (B1683236) (Folex) utcrops.com. Conversely, in warmer conditions, this compound-ethyl may result in less desirable defoliation and increased desiccation utcrops.com. For defoliation strategies requiring multiple applications, this compound-ethyl has demonstrated strong performance as a second application utcrops.com. When tank-mixed with other defoliants, the addition of adjuvants such as crop oil is often necessary to optimize efficacy utcrops.com.
Weed Control in Orchard and Cereal Crops
This compound-ethyl acts as a contact PPO inhibitor herbicide, widely applied post-emergence for the control of broad-leaved weeds in various crops, including cereals and orchards nichino-europe.comucanr.edu. It is effective at low application rates against a spectrum of broad-leaved weeds nichino-europe.comnichino.co.jp.
In cereal crops such as wheat and barley, this compound-ethyl demonstrates excellent selectivity in post-emergence applications, providing high efficacy against troublesome broad-leaved weeds like Galium aparine (cleavers) researchgate.net. However, it does not provide control of grass weeds nichino.co.jp. The efficacy of this compound-ethyl is also dependent on the growth stage of the target weeds nichino-europe.com.
Table 2: Broad-leaved Weeds Controlled by this compound-ethyl
| Weed Species (Botanical Name) | Common Name | Control Efficacy | Crop Type | Source |
| Amaranthus spp. | Amaranth | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Ambrosia sp. | Ragweed | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Capsella bursa-pastoris | Shepherd's Purse | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Chenopodium album | Lambsquarters | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.comnichino.co.jp |
| Conyza canadensis | Horseweed | Exceptional (>95%) | Cereals | usamv.ro |
| Datura stramonium | Jimsonweed | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Galium aparine | Cleavers | Excellent | Cereals | researchgate.net |
| Lamium amplexicaule | Henbit | Good to Very Good | Cereals | nichino.co.jp |
| Polygonum sp. | Knotweed | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Portulaca oleracea | Common Purslane | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Sinapis arvensis | Wild Mustard | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Solanum nigrum | Black Nightshade | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
| Stellaria media | Common Chickweed | 80% by 1 DAT, 100% by 4 DAT | Cereals | nichino.co.jp |
| Thlaspi arvense | Field Pennycress | Good to Very Good | Cereals, Potatoes, Other Crops | nichino-europe.com |
In orchard settings, the co-application of this compound-ethyl with other post-emergence herbicides, such as glyphosate, glufosinate, or paraquat, has been shown to improve initial burndown and broaden the spectrum of weed control ucanr.edumsu.edumichiganfarmnews.comucanr.edu. While this compound-ethyl alone provides quick burndown, significant weed regrowth can occur by 14 DAT without tank-mix partners ucanr.edu.
Crop Safety and Phytotoxicity Evaluations
Varietal Tolerance in Specific Crops (e.g., Lentil, Soybean, Wheat, Corn, Rice)
The tolerance of various crops to this compound-ethyl can differ, influenced by factors such as application timing and specific crop varieties.
Lentil: this compound-ethyl is registered for fall application prior to spring lentil seeding usask.ca. However, when evaluated as a harvest aid, this compound-ethyl applied alone or tank-mixed with glyphosate was found to be less effective for complete crop desiccation compared to glufosinate or diquat, and it did not reduce glyphosate seed residues. Furthermore, it was observed to decrease dehulling efficiency researchgate.net. Tolerance levels can vary among dried bean varieties, including lentils, to herbicides containing this compound-ethyl nufarm.com.
Wheat & Barley (Cereals): this compound-ethyl exhibits excellent selectivity in post-emergence applications for both wheat and barley researchgate.net.
Corn: PPO-inhibiting herbicides, including this compound-ethyl, are considered valuable tools for broadleaf weed control in corn production systems pioneer.com. This compound-ethyl can be utilized as a harvest aid to desiccate broadleaf weeds in corn researchgate.net.
Rice: While this compound-ethyl is mentioned in the context of conventional herbicide-tolerant crops, including rice, specific detailed data on rice varietal tolerance to this compound-ethyl itself is not extensively documented croplife.org. However, as a PPO inhibitor, crop tolerance is generally achieved through rapid metabolic detoxification within tolerant plant species pioneer.com.
Mechanisms of Crop Tolerance and Injury
This compound-ethyl's herbicidal action stems from its role as a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor nichino-europe.comnichino.co.jppioneer.comgrdc.com.au. This enzyme is crucial in the chlorophyll (B73375) biosynthesis pathway. Inhibition of PPO by this compound-ethyl leads to an accumulation of protoporphyrinogen IX, a substrate of the enzyme pioneer.comgrdc.com.au. This accumulated protoporphyrinogen IX leaks from the chloroplasts into the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX pioneer.comgrdc.com.au.
In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen and other radical oxygen species nichino.co.jppioneer.comgrdc.com.au. These reactive species then attack and disrupt cell membranes through lipid peroxidation, leading to cell leakage, inhibited photosynthesis, and ultimately rapid necrosis and cell death in susceptible plants nichino.co.jppioneer.comgrdc.com.au.
Crop tolerance to PPO inhibitors like this compound-ethyl is primarily attributed to the rapid metabolic detoxification of the herbicide within the tolerant plant species pioneer.com. This metabolic breakdown converts the active herbicide into inactive metabolites, preventing the accumulation of toxic intermediates and mitigating cellular damage pioneer.com. In contrast, susceptible weed species metabolize the herbicide at a significantly slower rate, leading to the phytotoxic effects pioneer.com. Factors that facilitate the movement of the herbicide into the crop row can exacerbate crop injury, even in tolerant varieties grdc.com.au. Visual symptoms of injury in tolerant crops typically include yellowing or reddish spotting (bronzing) on the youngest leaves and temporary stunting pioneer.com.
Herbicide Resistance Mechanisms and Management Strategies
Documented Cases of Pyraflufen Resistance in Weeds
Herbicide resistance to PPO inhibitors was first documented in 2001, and since then, 40 unique cases of PPO-resistant weeds have been confirmed as of 2022, encompassing 35 dicotyledonous and 5 monocotyledonous weed species cambridge.org.
Resistance to PPO inhibitors has been confirmed in at least six weed species across nine countries croplife.org.aucroplife.org.au. A significant proportion of these cases, specifically 23 out of 40, involve species within the Amaranthus genus cambridge.org. Amaranthus tuberculatus and Amaranthus palmeri are particularly prevalent in the U.S. Midwest and Midsouth, where they exhibit widespread resistance to PPO-inhibiting herbicides cambridge.org. While no populations of weeds resistant to Group 14 herbicides are currently known in Australia, the increased use of these herbicides as stand-alone applications could elevate the risk of resistance development croplife.org.aucroplife.org.au.
Documented cases of resistance to This compound-ethyl (B41820) or cross-resistance involving this compound-ethyl have been reported in specific weed biotypes globally:
| Weed Species | Geographical Location | Reference |
| Epilobium ciliatum | Chile | frontiersin.orgnih.gov |
| Euphorbia heterophylla | Southern Brazil | researchgate.netscite.ai |
| Amaranthus palmeri | Arkansas, USA | cambridge.orgfrontiersin.org |
Amaranthus spp. The Amaranthus genus, particularly A. tuberculatus and A. palmeri, represents a significant challenge due to evolved resistance to PPO inhibitors cambridge.org. The first documented case of PPO resistance involved A. tuberculatus showing resistance to fomesafen (B1673529), lactofen (B128664), and acifluorfen (B165780) cambridge.org. In A. palmeri, this compound-ethyl demonstrated reduced efficacy on fomesafen-resistant accessions, indicating cross-resistance within the PPO inhibitor class cambridge.orgfrontiersin.org. The widespread occurrence of A. palmeri resistant to acetolactate synthase (ALS) inhibitors and glyphosate (B1671968) has driven the increased reliance on PPO inhibitors, further contributing to selection pressure for PPO resistance cambridge.org.
Epilobium ciliatum An Epilobium ciliatum biotype (R2) collected from Chilean olive orchards developed resistance to this compound-ethyl following recurrent selection pressure in both field and greenhouse conditions frontiersin.orgnih.govresearchgate.net. This R2 biotype exhibited LD50 values for this compound-ethyl that were higher than typical field doses frontiersin.orgnih.gov. Biochemical studies confirmed this resistance, showing lower accumulation of protoporphyrinogen (B1215707) IX oxidase (Protox IX) in treated R2 plants compared to susceptible (S) and less resistant (R1) biotypes, which is indicative of PPO inhibitor resistance frontiersin.org.
Conyza canadensis While Conyza canadensis (horseweed) has evolved resistance to several herbicides, including glyphosate, this compound-ethyl has shown high efficacy against glyphosate-resistant biotypes of this species usamv.roresearchgate.netusamv.ro. Studies in Greece demonstrated that this compound-ethyl, when applied alone or in combination with florasulam (B129761), provided exceptional control (>95%) of glyphosate-resistant C. canadensis, even at early assessment stages usamv.roresearchgate.netusamv.ro. This indicates that this compound-ethyl serves as a valuable tool for managing C. canadensis populations that have developed resistance to other herbicide modes of action, rather than being a compound to which C. canadensis has widely evolved resistance.
Geographical Distribution and Prevalence
Molecular and Biochemical Basis of Resistance
Herbicide resistance mechanisms are broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR) croplife.org.auwsu.edu.
TSR involves alterations to the herbicide's molecular target, preventing the herbicide from binding effectively croplife.org.auwsu.edu. For PPO inhibitors, the primary target is the protoporphyrinogen oxidase (PPO) enzyme cambridge.orgcroplife.org.aucroplife.org.augrdc.com.au. Plants typically possess two isoforms of PPO: plastid PPO1 and mitochondrial PPO2 cambridge.orgresearchgate.net. Most documented target-site resistance mutations to PPO inhibitors occur in the PPO2 isoform mdpi.com.
Key PPO gene mutations conferring resistance include:
Glycine-210 Deletion (ΔG210) : This deletion of a glycine (B1666218) codon at position 210 in the PPX2 gene is a predominant mutation associated with PPO inhibitor resistance in Amaranthus tuberculatus and Amaranthus palmeri researchgate.netcambridge.orgfrontiersin.orgmdpi.commdpi.comresearchgate.net. In A. palmeri, this mutation was found in 55% of fomesafen survivors in Arkansas populations cambridge.org.
Arginine-128 Substitutions (R128) : Substitutions at arginine-128 (or arginine-98, depending on the numbering system) have been reported, including Arg-128-Leu, Arg-128-Gly, or Arg-128-Met researchgate.netfrontiersin.orgmdpi.commdpi.com. Specifically, an Arg-128-Ile substitution was identified in Amaranthus tuberculatus mdpi.com, and Arg-128-Gly has been found in Amaranthus palmeri cambridge.orgfrontiersin.org. An Arg-128-Leu mutation in PPO2 confers cross-resistance to PPO-inhibiting herbicides in Euphorbia heterophylla researchgate.netscite.ai.
Glycine-399-Alanine Substitution (G399A) : This substitution in the PPO2 gene was first reported in Amaranthus palmeri and is known to confer broad resistance to PPO inhibitors frontiersin.orgmdpi.commdpi.com.
Alanine-212-Threonine Substitution (A212T) : This mutation in the PPO1 isoform was suggested to confer resistance to oxadiazon (B1677825) in Eleusine indica, representing one of the few reported cases involving PPO1 mdpi.com.
These mutations alter the enzyme's binding pocket, reducing its affinity for the herbicide molecule researchgate.net.
NTSR mechanisms are generally more complex and involve processes that reduce the amount of herbicide reaching the target site or detoxify the herbicide within the plant wsu.edunih.gov. These mechanisms can include reduced herbicide absorption or translocation, increased vacuolar sequestration, or enhanced metabolism of the herbicide into non-toxic compounds cambridge.orgnih.govmdpi.com.
Metabolic resistance, often referred to as enhanced metabolism, is a significant form of NTSR wsu.edu. It typically involves the increased activity of enzyme complexes such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs) cambridge.orgnih.gov. For instance, presumed metabolic resistance in an Amaranthus palmeri population was partially reversed by inhibitors of cytochrome P450s and glutathione S-transferases, suggesting the involvement of these enzyme classes cambridge.org. NTSR can be polygenic, meaning it is governed by multiple genes, and can confer resistance to herbicides with completely different modes of action nih.gov.
PPO inhibitor resistance (PPO-R) is frequently associated with resistance to herbicides with other modes of action (MoAs), leading to cases of multiple resistance cambridge.org. This phenomenon can arise from the independent evolution of resistance to different MoAs, the evolution of unspecific non-target-site resistance (such as metabolic resistance), or a combination of both cambridge.org.
Out of the 40 documented PPO-R cases, 29 are multiresistant, with 7 cases exhibiting resistance to five or more MoAs cambridge.org. PPO-R is commonly linked with resistance to glyphosate (HRAC Group 9) and/or ALS inhibitors (HRAC Group 2) cambridge.org. Additionally, cross-resistance patterns have been observed with herbicides targeting various other MoAs, including:
Photosystem I (HRAC Group 22) cambridge.org
Photosystem II (HRAC Groups 5 and 6) cambridge.org
Auxins (HRAC Group 4) cambridge.org
Carotenoid biosynthesis inhibitors (HRAC Group 12) cambridge.org
Acetyl-CoA carboxylase (ACCase) (HRAC Group 1) cambridge.org
Very-long-chain fatty-acid synthesis inhibitors (VLCFAs) (HRAC Group 15) cambridge.org
Microtubule inhibitors (HRAC Group 23) cambridge.org
4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (HRAC Group 27) cambridge.org
For example, an Amaranthus palmeri population with presumed metabolic resistance displayed cross-resistance not only to multiple PPO inhibitors but also to Group 2 (ALS inhibitors) and Group 27 (HPPD inhibitors) herbicides cambridge.org. Similarly, an Amaranthus tuberculatus population initially identified with metabolic resistance to HPPD inhibitors also exhibited resistance to carfentrazone-ethyl, a PPO-inhibiting herbicide cambridge.org. Euphorbia heterophylla has shown a cross-resistance profile to different chemical groups of PPO inhibitors, including lactofen (47.7-fold resistance), saflufenacil (B1680489) (8.6-fold resistance), and this compound-ethyl (3.5-fold resistance) researchgate.netscite.ai.
Non-Target-Site Resistance (NTSR) Mechanisms (e.g., metabolic resistance)
Strategies for Sustainable Resistance Management
Sustainable resistance management is critical for preserving the effectiveness of herbicides like this compound-ethyl and ensuring long-term weed control. This involves adopting diversified weed control strategies to minimize selection pressure for resistant weed populations.
Integrated Weed Management Approaches
Integrated Weed Management (IWM) approaches are fundamental to delaying the onset and managing the spread of herbicide resistance. IWM emphasizes a holistic strategy that combines various weed control methods rather than relying solely on chemical solutions. For this compound-ethyl, its integration into IWM programs involves strategic application and combination with other practices croplife.org.au.
Furthermore, tank mixing this compound-ethyl with other herbicides that possess different modes of action (MOAs) is a common IWM practice. This approach broadens the spectrum of weeds controlled and significantly reduces the risk of resistance development to any single herbicide ucanr.eduucanr.edu. For example, combining this compound-ethyl with dicamba (B1670444) has shown good control of chickweed, while its combination with phenoxy herbicides can lead to lower application rates and a reduced risk of resistance ucanr.edu.
IWM also encompasses non-chemical methods such as:
Pre-irrigation followed by tillage or herbicide applications to control emerging weeds ucanr.edu.
Using certified seed that is free of weed seeds ucanr.edu.
Crop rotation ucanr.edu.
Cultural control techniques to reduce the weed seedbank croplife.org.au.
These practices collectively reduce the selection pressure on weed populations, making it more difficult for resistant biotypes to establish and proliferate.
Diversification of Herbicide Modes of Action
Diversifying herbicide modes of action is a cornerstone of resistance management. This compound-ethyl is classified as a Group 14 herbicide by both the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), indicating its specific PPO-inhibiting mode of action regulations.govlabelsds.com. This classification is crucial for developing effective rotation and mixture strategies.
The use of this compound-ethyl in combination with herbicides from different MOA groups is highly recommended. This strategy ensures that multiple biochemical pathways in the weed are targeted simultaneously, making it more challenging for weeds to develop resistance to all applied herbicides croplife.org.aubayer.co.uk.
Table 1: Examples of Herbicide Combinations with this compound-ethyl for Diversified MOA
| Herbicide (this compound-ethyl) | Mode of Action (Group 14, PPO Inhibitor) | Co-applied Herbicide | Co-applied Herbicide Mode of Action | Benefit in Resistance Management |
| This compound-ethyl | PPO Inhibitor (Group 14) | MCPA amine | Synthetic Auxin (Group 4) | Broadens weed spectrum, reduces resistance risk croplife.org.au |
| This compound-ethyl | PPO Inhibitor (Group 14) | 2,4-D | Synthetic Auxin (Group 4) | Co-formulations (e.g., Pyresta®) offer multiple MOAs croplife.org.au |
| This compound-ethyl | PPO Inhibitor (Group 14) | Florasulam | ALS Inhibitor (Group 2) | Effective against glyphosate-resistant biotypes usamv.ro |
| This compound-ethyl | PPO Inhibitor (Group 14) | Dicamba | Synthetic Auxin (Group 4) | Good control of specific weeds like chickweed ucanr.edu |
Note: This table is illustrative and based on general principles of herbicide diversification. Specific product labels should always be consulted for recommended tank mixes and application rates.
Research findings highlight the utility of this compound-ethyl in managing glyphosate-resistant weed populations. Studies have shown that this compound-ethyl, alone or in combination with florasulam (an ALS inhibitor), provides exceptional efficacy against glyphosate-resistant Conyza canadensis (horseweed) biotypes, demonstrating its potential as a tool for mitigating infestations of resistant species usamv.ro. However, it is important to note that resistance to this compound-ethyl itself has been documented in some weed species, such as Epilobium ciliatum, particularly after recurrent selection, underscoring the continuous need for diversified strategies frontiersin.orgnih.gov.
Monitoring and Early Detection of Resistant Populations
Effective monitoring and early detection of resistant weed populations are paramount for timely intervention and preventing widespread resistance. Regular scouting after herbicide applications is a critical component of this strategy labelsds.comepa.govepa.gov.
Key indicators that may suggest the development of herbicide resistance include:
Failure to control a weed species that is typically susceptible to the applied herbicide at the recommended dose, especially when adjacent weeds are controlled effectively epa.govepa.gov.
The appearance of a spreading patch of uncontrolled plants belonging to a particular weed species epa.govepa.gov.
The presence of surviving plants intermingled with controlled individuals of the same weed species epa.govepa.gov.
Upon suspecting herbicide resistance, it is crucial to prevent the production of weed seeds by the surviving plants to limit the spread of resistant biotypes epa.gov. Consulting local extension specialists, certified crop advisors, or other qualified authorities is recommended to determine appropriate actions for treating specific resistant weeds and to obtain further guidance on resistance management and IWM recommendations labelsds.comepa.gov. Early identification of such shifts in weed populations allows for prompt adjustments in weed management programs, helping to preserve the efficacy of existing herbicides.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental in separating pyraflufen from complex sample matrices, allowing for its precise identification and measurement.
High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of This compound-ethyl (B41820) residues. When coupled with a Ultraviolet (UV) detector, it serves as a robust method for routine analysis researchgate.nettandfonline.comjsac.jptandfonline.comnih.gov. Detection wavelengths for this compound-ethyl have been reported at 246 nm , while other studies mention 242 nm for a broader range of compounds researchgate.net. For instance, a method for this compound-ethyl and its metabolite E-1 in cotton plant, cotton seeds, and soil utilized HPLC with a variable wavelength detector (VWD) at 246 nm . For analysis in soil, a method involving HPLC-UV employed an octadecyl (C18) column with acetonitrile (B52724) as the eluent after extraction with acetone-water (80:20, v/v) jsac.jpnih.gov. Another HPLC-UV method used a Purospher RP-18 5 µm column with a mobile phase of acetonitrile: 0.01% aqueous NH4OH (pH 8.4) in a 35:65 (v/v) ratio, at a flow rate of 0.7 mL/min, with detection at 235 nm researchgate.net.
For enhanced confirmation and quantification, HPLC is frequently coupled with tandem mass spectrometry (MS/MS). This combination provides superior selectivity and sensitivity. An analytical method for this compound-ethyl and its metabolites (E-1, E-2, and E-3) in water utilized an Agilent 1290 Series HPLC system coupled to an AB Sciex API 5500 MS epa.gov. The separation was achieved using a Zorbax SB-C3 column (3.0 mm x 150 mm, 5.0 µm) at a column temperature of 50°C epa.gov. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), employing a gradient elution program epa.gov. Detection was performed using MS/MS-electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, operating in positive ion mode for this compound-ethyl, E-2, and E-3, and negative ion mode for E-1 epa.gov. Specific ion transitions for this compound-ethyl were m/z 413→339 and m/z 413→289 epa.gov. The expected retention time for this compound-ethyl under these conditions was approximately 3.7 minutes epa.gov.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound-ethyl, especially when combined with mass spectrometry (GC-MS or GC-MS/MS). GC-MS/MS methods are available for determining this compound-ethyl and its metabolite E-1 (quantified as its methyl ester, E-15) regulations.govfederalregister.gov. These methods typically monitor two ion transitions for each analyte, such as m/z 412 and 414 for this compound-ethyl, and m/z 398 and 400 for E-15 regulations.gov. A common column used in GC-MS/MS for pesticide residue analysis is the DB5-MS column eurl-pesticides.eu. The mass spectrometer operates in multiple reaction monitoring (MRM) mode, with specific parameters like an electron energy of 70 eV, source temperature of 180°C, and transfer line at 250°C, with an injection volume of 4 µL eurl-pesticides.eu.
Beyond mass spectrometry, GC methods for this compound-ethyl can also incorporate other detection schemes. Appendices to GC/MS analytical methods provide parameters for detection using Gas Chromatography with Electron-Capture Detection (GC/ECD) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD) regulations.govfederalregister.gov. Historically, GC with ECD, NPD, or Flame Photometric Detection (FPD) were standard for pesticide residue analysis hanscarl.comgcms.cz. A programmed temperature capillary column GC fitted with a P-FPD (phosphorus mode) has been used for the determination of this compound-ethyl residues researchgate.net. NPD is particularly useful for compounds containing nitrogen and phosphorus gcms.cz.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS/MS) Detection
Sample Preparation and Extraction Methods
Effective sample preparation and extraction are critical steps to isolate this compound from complex matrices and minimize interferences before chromatographic analysis.
Solid-Phase Extraction (SPE) is a widely applied technique for the cleanup and enrichment of this compound-ethyl residues from diverse sample matrices, including apples, soil, water, cotton plant, and cotton seeds researchgate.nettandfonline.comjsac.jptandfonline.comnih.govresearchgate.netcapes.gov.br. Various sorbents are utilized depending on the matrix and target analytes. Octadecyl (C18) cartridges are frequently employed for the determination of this compound-ethyl residues, particularly in soil researchgate.nettandfonline.comjsac.jptandfonline.comnih.govcapes.gov.br. Primary Secondary Amine (PSA) cartridges are also commonly used researchgate.nettandfonline.comtandfonline.comcapes.gov.br. Graphitized Carbon Black (GCB) and Florisil cartridges have also been noted in this compound-ethyl residue analysis researchgate.netregulations.gov.
Extraction solvents vary based on the sample type. For instance, acetone-water (80:20, v/v) has been used for extracting this compound-ethyl from soil, with subsequent elution from the C18 SPE column using acetonitrile jsac.jpnih.gov. In other applications, acetone (B3395972) extraction is followed by SPE cleanup with GCB and PSA cartridges researchgate.net. For livestock commodities, samples are solvent extracted with acetonitrile:water (2:1, v/v) and initially cleaned up using solvent partitioning and elution through a C18 SPE cartridge regulations.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often incorporates dispersive SPE (dSPE) for cleanup, has been successfully applied for the determination of this compound-ethyl and its metabolite E-1 in cotton plant, cotton seeds, and soil eurl-pesticides.eu. This method typically involves extraction with acetonitrile-water followed by dSPE cleanup .
Matrix-specific cleanup procedures are essential to remove co-extracted matrix components that could interfere with the analytical detection of this compound.
Primary Secondary Amine (PSA): PSA sorbents are highly effective in removing sugars and organic acids, which are common interferences in fruit and vegetable matrices, such as apples researchgate.nettandfonline.comtandfonline.comcapes.gov.brfda.gov.tw. While beneficial for these matrix interferences, it is important to note that PSA can sometimes lead to lower recoveries of acidic pesticides due to ionic interactions .
Octadecyl (C18): C18 sorbents are widely used for removing a broad range of non-polar matrix interferences. They are particularly effective in soil samples researchgate.nettandfonline.comtandfonline.comnih.govcapes.gov.br and are also utilized for trapping fats that may remain in solution after initial extraction steps mdpi.com. C18 SPE cartridges are part of the cleanup process for this compound-ethyl and its metabolite E-1 in livestock commodities regulations.gov.
Graphitized Carbon Black (GCB): GCB is employed to remove pigments, such as chlorophyll (B73375), from sample extracts researchgate.net. However, caution is advised when using GCB, as excessive amounts can lead to losses of very non-polar or planar aromatic pesticides .
Magnesium Sulfate (MgSO4): Often used in conjunction with other sorbents in dispersive SPE (dSPE) cleanup, particularly within QuEChERS methods, to remove residual water and induce phase separation eurl-pesticides.eufda.gov.twmdpi.com.
Florisil: This sorbent is used for further purification steps after initial SPE, contributing to a cleaner extract for analysis regulations.gov.
Solid-Phase Extraction (SPE) Applications
Method Validation and Performance Characteristics
Method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods for this compound detection and quantification. Key performance characteristics evaluated during validation include linearity, recovery, precision (expressed as Relative Standard Deviation, RSD), limits of detection (LOD), and limits of quantification (LOQ) researchgate.nettandfonline.comjsac.jptandfonline.comnih.govresearchgate.netepa.goveurl-pesticides.eucapes.gov.brmdpi.comchromatographyonline.comeurachem.orgepa.gov.
Recovery: Recovery rates indicate the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix.
For HPLC-UV methods, average recoveries for this compound-ethyl in apples and soil range from 90.1% to 102.1% at spiking levels of 0.01, 0.1, and 1 mg/kg researchgate.nettandfonline.comtandfonline.comcapes.gov.br. In soil, recoveries greater than 90.1% have been reported jsac.jpnih.govresearchgate.net.
Using QuEChERS coupled with HPLC-VWD, average recoveries for this compound-ethyl in cotton plant, cotton seeds, and soil were between 83.5% and 106.3%, while for metabolite E-1, they ranged from 74.9% to 102.3% .
For LC-MS/MS methods, mean recoveries for this compound-ethyl and its metabolites (E-1, E-2, E-3) in water and soil matrices consistently fall within the guideline requirements of 70-120% epa.govepa.gov.
Precision (Relative Standard Deviation, RSD): Precision reflects the reproducibility of the measurements.
HPLC-UV methods show relative standard deviations (RSDs) of less than 10% in apples and soil researchgate.nettandfonline.comtandfonline.comcapes.gov.br, with specific reports of less than 5.8% in soil jsac.jpnih.govresearchgate.net.
In QuEChERS/HPLC-VWD analysis, RSDs for this compound-ethyl were 0.5%-5.2%, and for E-1, they were 1.6%-19.2% .
LC-MS/MS methods typically achieve RSDs of ≤20% for this compound-ethyl and its metabolites in water and soil, meeting guideline requirements epa.govepa.gov.
Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD is the lowest concentration detectable, while LOQ is the lowest concentration quantifiable with acceptable precision and accuracy chromatographyonline.com. These limits are often determined using signal-to-noise ratios (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve chromatographyonline.com.
Table 1: Summary of this compound Analytical Method Performance Characteristics
| Method Type | Matrix | Analyte(s) | Recovery (%) | Precision (RSD %) | LOD | LOQ | Source(s) |
| HPLC-UV | Apples, Soil | This compound-ethyl | 90.1-102.1 | <10 | 1.6 ng | 0.01 mg/kg | researchgate.nettandfonline.comtandfonline.comcapes.gov.br |
| HPLC-UV | Soil | This compound-ethyl | >90.1 | <5.8 | 0.01 mg/kg (sens.) | 0.01 mg/kg | jsac.jpnih.govresearchgate.net |
| QuEChERS/HPLC-VWD | Cotton Plant, Seeds, Soil | This compound-ethyl, E-1 | 83.5-106.3 (PE), 74.9-102.3 (E-1) | 0.5-5.2 (PE), 1.6-19.2 (E-1) | 0.1 ng (both) | 0.04 mg/kg (plant, seeds), 0.02 mg/kg (soil) | |
| LC-MS/MS | Water | This compound-ethyl, E-1, E-2, E-3 | 70-120 | ≤20 | 0.002 µg/L | 0.01 µg/L | epa.gov |
| LC-MS/MS | Soil | This compound-ethyl, E-1, E-2, E-3 | 70-120 | ≤20 | 0.01 µg/kg | 0.05 µg/kg | epa.gov |
| GC-MS | Livestock Commodities | This compound-ethyl, E-1 (as E-15) | - | - | - | 0.02 ppm (combined) | regulations.gov |
The validated LOQ for this compound-ethyl and its metabolites in water is typically 0.01 µg/L epa.gov, and in soil, it is 0.05 µg/kg epa.gov. For combined residues of this compound-ethyl and its methyl ester metabolite E-15, a validated LOQ of 0.02 ppm has been reported for GC/MS methods regulations.gov.
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are vital parameters indicating the sensitivity of an analytical method. For this compound-ethyl, these limits vary depending on the matrix and the analytical technique employed.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound-ethyl in Various Matrices
| Matrix | Analyte(s) | LOD | LOQ | Method | Source |
| Apples and Soil | This compound-ethyl | 1.6 ng | 0.01 mg kg⁻¹ | HPLC-UV/MS | tandfonline.comresearchgate.nettandfonline.com |
| Apples | This compound-ethyl | 4 µg kg⁻¹ | 10 µg kg⁻¹ | HPLC-UV | tandfonline.com |
| Cotton Plant, Cotton Seeds | This compound-ethyl, E-1 | 0.1 ng (both) | 0.04 mg kg⁻¹ (both) | QuEChERS/HPLC/VWD | |
| Soil (Cotton Field) | This compound-ethyl, E-1 | 0.1 ng (both) | 0.02 mg kg⁻¹ (both) | QuEChERS/HPLC/VWD | |
| Water | This compound-ethyl, E-1, E-2, E-3 | <30% of LOQ (confirmed) | 0.01 µg L⁻¹ | LC-MS/MS | epa.govepa.gov |
| Milk and Tissues (Livestock) | This compound-ethyl, E-1 (as E-15) | Not specified | 0.01 ppm (each), 0.02 ppm (combined) | GC/MS (E-1 as E-15) | regulations.gov |
| Milk and Tissues (Livestock) | This compound-ethyl, E-1, E-9 (as E-15) | Not specified | 0.03 ppm (combined) | GC/MS (E-1, E-9 as E-15) | regulations.gov |
| Cereals (General) | Various pesticides | 0.006 mg kg⁻¹ - 0.135 mg kg⁻¹ | Not specified | LC-MS/MS | eurl-pesticides.eu |
Recovery Rates and Precision Assessments
Recovery rates and precision assessments are crucial for validating the accuracy and reliability of analytical methods. High recovery rates indicate that the method can effectively extract the analyte from the matrix, while low relative standard deviations (RSDs) demonstrate good precision.
Table 2: Recovery Rates and Precision Assessments for this compound-ethyl in Various Matrices
| Matrix | Analyte(s) | Spiking Levels (mg kg⁻¹ or µg L⁻¹) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
| Apples and Soil | This compound-ethyl | 0.01, 0.1, 1 mg kg⁻¹ | 90.1-102.1 | <10 | tandfonline.comresearchgate.nettandfonline.com |
| Cotton Plant, Cotton Seeds | This compound-ethyl | Three spiked levels | 83.5-106.3 | 0.5-5.2 | |
| Cotton Plant, Cotton Seeds | E-1 | Three spiked levels | 74.9-102.3 | 1.6-19.2 | |
| Soil (General) | This compound-ethyl | Not specified | >90.1 | <5.8 | researchgate.net |
| Water | This compound-ethyl, E-1, E-2, E-3 | 0.01, 0.1, 1 µg L⁻¹ | 70-110 | ≤20 | epa.govepa.gov |
| Water (Extract Stability) | This compound-ethyl, E-1, E-2, E-3 | LOQ recoveries (7 days refrigerated) | 70-110 | <20 | epa.gov |
| Water (Standard Solution Stability) | This compound-ethyl, E-2, E-3 | 21 days refrigerated | Difference ≤10% | Not specified | epa.gov |
| Cereals (General) | Various pesticides | Not specified | 57-148 | 10->30 (mostly ~20) | eurl-pesticides.eu |
Applications in Environmental and Biological Monitoring
This compound-ethyl's presence and behavior in the environment are subject to monitoring to ensure compliance with regulatory standards and to understand its environmental fate. Studies have investigated its dissipation rates in agricultural matrices, such as apples and soil, revealing a half-life of approximately 11.89 days in soil tandfonline.comresearchgate.netresearchgate.net. Regular monitoring of this compound-ethyl residues in food and environmental samples is essential for adherence to maximum residue limits (MRLs) established by regulatory bodies like the European Food Safety Authority (EFSA) and the Environmental Protection Agency (EPA) hpc-standards.com.
Environmental monitoring extends to various matrices, including cotton plant, cotton seeds, and soil, to track residue levels following agricultural applications . This compound-ethyl and its metabolites (E-1, E-2, E-3) are also monitored in water, including drinking and surface water sources epa.govepa.govamazonaws.com. Research indicates that this compound-ethyl transforms quickly in both soil and water and is not expected to bioaccumulate. While its major transformation products can exhibit persistence, this compound-ethyl itself has low volatility and a low potential for atmospheric loss, with an intermediate potential for surface runoff and loss on eroded soil canada.cawa.gov.
In biological monitoring, the focus is primarily on the analysis of this compound-ethyl and its metabolites in biological matrices that are part of the food chain. For instance, residue analysis in livestock commodities such as milk and tissues is conducted to assess potential exposure through the food supply. The major transformation product, E-1, is also monitored in these contexts regulations.govregulations.gov.
Structure Activity Relationship Sar Studies and Herbicide Design
Elucidation of Structural Elements Critical for PPO Inhibition
Pyraflufen-ethyl (B41820) is classified as a Group E herbicide by the Herbicide Resistance Action Committee (HRAC) due to its mode of action as a protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor nichino.co.jpnichino-europe.com. The PPO enzyme is vital for both chlorophyll (B73375) and heme biosynthesis in plants, with two distinct PPO enzymes (PPX1 and PPX2) encoded by nuclear genes cambridge.org. The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX (Proto IX) within the chloroplasts uoguelph.canichino.co.jp. This accumulated Proto IX then leaks into the cytoplasm, where it is spontaneously oxidized to protoporphyrin IX (Proto IX) uoguelph.canichino.co.jp. In the presence of light and oxygen, Proto IX generates highly reactive singlet oxygen species, leading to lipid peroxidation, destruction of cell membranes, and ultimately, rapid cell desiccation and plant necrosis uoguelph.canichino.co.jppsu.edu.
Key structural features of this compound, a phenyl pyrazole (B372694) derivative, are essential for its potent PPO inhibitory activity uoguelph.ca. Research has indicated that halogen-substituted pyrazoles, such as those found in this compound, are critical structural elements that act as isosteres of uracil-based PPO inhibitors nih.gov. The difluoromethoxy group attached to the pyrazole ring is also a notable feature in this compound-ethyl researchgate.netdatapdf.com. These specific chemical moieties contribute significantly to the molecule's ability to bind to and inhibit the PPO enzyme.
Rational Design and Synthesis of Novel this compound Analogues
Rational design is a targeted approach in herbicide discovery that leverages structural and mechanistic knowledge to create new compounds with improved properties googleapis.comnih.govnih.gov. Historically, lead optimization for PPO-inhibiting herbicides relied on traditional synthesis and subsequent greenhouse screening cambridge.org. However, the availability of PPO crystal structures, such as that of Amaranthus PPO, has revolutionized the field, enabling a more precise, structure-based design approach cambridge.orgnih.gov. This biorational design facilitates the development of highly potent PPO inhibitors.
Bioisosteric modifications involve replacing specific atoms or groups within a molecule with others that possess similar physical and chemical properties, aiming to enhance biological activity, improve pharmacokinetic profiles, or reduce toxicity benthamscience.com. In the context of this compound analogues, halogen-substituted pyrazoles have been explored as bioisosteric replacements for other PPO inhibitor classes nih.gov.
Researchers have combined structural features from existing commercial PPO inhibitors, including this compound-ethyl and tiafenacil, to design novel pyrazole-based lead structures nih.gov. For instance, studies have focused on designing phenylpyrazole derivatives incorporating five-membered heterocycles, which have shown promising herbicidal effects comparable to, or even surpassing, this compound-ethyl acs.orgfigshare.comdoi.org. These modifications aim to optimize the interaction with the PPO enzyme, leading to enhanced inhibitory activity.
Molecular docking is a powerful computational chemistry technique used to predict the preferred orientation and binding affinity between a small molecule (ligand) and a macromolecular target (receptor) openaccessjournals.comyoutube.comreadcube.com. This method is invaluable in herbicide design for elucidating enzyme mechanisms and identifying potential lead compounds openaccessjournals.com.
Computational studies, including molecular docking, have played a pivotal role in the rational design of new PPO inhibitors nih.govacs.orgfigshare.comdoi.orgresearchgate.netresearchgate.netplos.orgchemrxiv.org. By simulating the binding of this compound analogues to the PPO enzyme, researchers can identify critical interactions that contribute to inhibitory potency. For example, molecular docking studies on novel phenylpyrazole derivatives have revealed key interactions with specific amino acid residues within the PPO active site acs.orgfigshare.comdoi.org. Compounds demonstrating superior herbicidal activity compared to this compound-ethyl often show hydrogen bond interactions with residues like ARG-98 and π–π stacking interactions with PHE-392 acs.orgfigshare.comdoi.org. The use of crystal structures, such as the Amaranthus PPO2 structure, provides a precise template for such structure-based design efforts cambridge.orgnih.gov.
The rational design process culminates in the synthesis and rigorous evaluation of new lead compounds. Researchers have synthesized numerous phenylpyrazole derivatives, including 30 different compounds containing five-membered heterocycles, as potential PPO inhibitors acs.orgfigshare.com.
The evaluation of these novel compounds typically involves a multi-faceted approach:
Greenhouse Herbicidal Activity : Compounds are tested for their ability to inhibit weed growth in controlled greenhouse environments. This provides an initial assessment of their in vivo efficacy acs.orgfigshare.comdoi.org.
In Vitro PPO Enzyme Activity : The half-maximal inhibitory concentration (IC50) values are determined by measuring the compound's ability to inhibit PPO enzyme activity directly in vitro acs.orgfigshare.comdoi.org. Lower IC50 values indicate higher potency.
Studies have identified lead compounds, such as compound 2i, compound 3j, and compound 9, that exhibit herbicidal activity comparable to or even exceeding that of this compound-ethyl acs.orgfigshare.comdoi.org. These compounds have demonstrated strong activity against economically important weeds, including resistant Amaranthus species like A. retroflexus, A. palmeri, and A. tuberculatus nih.gov.
Molecular Docking and Computational Chemistry Approaches
Impact of Chemical Modifications on Selectivity and Resistance Profile
Chemical modifications are crucial not only for enhancing herbicidal activity but also for improving crop selectivity and overcoming herbicide resistance nih.govresearchgate.netresearchgate.netjustia.comresearchgate.net. This compound-ethyl itself exhibits excellent selectivity in cereal crops such as wheat and barley, effectively controlling a broad spectrum of broadleaf weeds post-emergence researchgate.netresearchgate.net. Its selectivity is largely attributed to its contact action and limited translocation within the plant, with phytotoxic effects primarily occurring in chlorophyll-containing parts and in the presence of light uoguelph.canichino-europe.com. The ability of different plant species to metabolize PPO inhibitors also plays a significant role in determining the herbicide's weed spectrum researchgate.net.
However, like many herbicides, resistance to PPO inhibitors can evolve. PPO resistance has been linked to specific mutations in the PPO enzyme, such as the deletion of GLY210, which can lead to cross-resistance to various PPO inhibitors researchgate.net. For instance, resistance to this compound-ethyl has been reported in common ragweed (Ambrosia artemisiifolia) and Epilobium ciliatum uoguelph.cafrontiersin.org. An E. heterophylla population from Southern Brazil also showed a 3.5-fold resistance to this compound-ethyl researchgate.net.
The rational design of new this compound analogues aims to address these resistance challenges. By understanding the structural basis of resistance, chemists can design compounds that circumvent known resistance mechanisms. Novel PPO inhibitors developed through these studies have shown promising selectivity in crops like corn and wheat, indicating their potential to control weeds that have developed resistance to existing herbicides nih.govacs.orgfigshare.comdoi.org. The synergistic application of this compound-ethyl with other herbicides, such as glufosinate (B12851), has also been explored to enhance herbicidal activity and potentially manage resistance justia.com.
Emerging Research and Future Perspectives
Addressing Current Research Gaps in Pyraflufen Studies
Despite its established role as a contact herbicide for broadleaf weeds and grasses, several research gaps in this compound studies warrant further attention to optimize its performance and sustainability. A significant area requiring more detailed investigation is the effectiveness of This compound-ethyl (B41820), especially when used in combination with other herbicides like 2,4-D, against glyphosate-resistant (GR) weeds such as Canada fleabane (Conyza canadensis). Existing research has indicated inconsistent and often unsatisfactory control, with one study reporting only 60% control of GR horseweed nih.gov. Consequently, additional pot and field experiments are essential to fully understand the dynamics of PPO inhibitors, including this compound-ethyl, in managing GR Conyza species ontosight.ai.
Another crucial research area involves confirming the consistency of onion tolerance to post-emergence applications of this compound-ethyl. Initial findings suggest that onion tolerance may be influenced by the formation of a leaf waxy layer, which can vary considerably with local weather conditions made-in-china.com. Robust, repeated studies are necessary to establish reliable application guidelines across diverse environments. Furthermore, a comprehensive review of chemical weed management in peanuts has underscored the need to identify and address specific research gaps within this crop system fishersci.be.
Development of New Formulations and Delivery Systems
The continuous development of novel formulations and delivery systems for this compound is pivotal for improving its efficacy, enhancing user safety, and expanding its applicability. This compound-ethyl is commercially available in various forms, including suspension concentrates (SC) mpg.de. Recent advancements have introduced new formulations, such as "Sledge," which offer improved tank mixing compatibilities and provide cost-effective weed control umweltprobenbank.de.
Innovative herbicide delivery systems are also being explored, including granular formulations. These systems are designed to contain relatively small amounts of the active pesticide ingredient, allowing for direct application to target areas like vegetation, soil, or water, thereby reducing the need for extensive pre-application dilution with water agrochemical-pesticides.com. The active ingredients are subsequently released upon exposure to water agrochemical-pesticides.com. These granular formulations can be further optimized with the inclusion of inert ingredients such as flow aids, surfactants, dyes, fertilizers, and micronutrients, which contribute to their functional utility agrochemical-pesticides.com. Moreover, studies suggest that the herbicidal effectiveness of this compound can be augmented by co-formulating it with other active ingredients, such as pelargonic acid nih.gov.
Role of this compound in Climate Change Adapted Agriculture
This compound plays a significant role in climate change adapted agriculture through its contribution to effective weed management, a cornerstone of resilient farming systems. As global climate patterns shift, characterized by rising temperatures, altered precipitation, and increased heat stress, crops may experience reduced resilience, potentially leading to heightened pest pressures and a greater reliance on synthetic pesticides made-in-china.com. In this evolving agricultural landscape, this compound, as a contact herbicide and PPO inhibitor, serves as a valuable tool for controlling broadleaf weeds and grasses across a variety of crops wikipedia.orgnih.gov.
Its effectiveness in managing challenging weeds, including glyphosate-resistant biotypes of Conyza canadensis, is particularly pertinent for sustaining agricultural productivity under changing environmental conditions ontosight.aithegoodscentscompany.com. By offering robust weed control, this compound helps to safeguard crop yields and minimize competition for essential resources, which becomes increasingly critical in climate-stressed environments. The strategic integration of this compound into diversified weed control programs is crucial for mitigating the emergence and spread of herbicide-resistant weeds, a challenge intensified by climate change that necessitates a shift towards integrated weed management strategies with reduced reliance on single modes of action thegoodscentscompany.com.
Advanced Methodologies in this compound Research (e.g., -omics approaches)
The application of advanced methodologies is increasingly vital in agricultural research to gain deeper insights into the mechanisms of herbicides like this compound and to refine their application strategies. While specific "-omics" approaches (e.g., genomics, proteomics, metabolomics) directly focused on this compound were not extensively detailed in the provided literature, these high-throughput techniques hold substantial promise for future investigations. For instance, metabolomics could elucidate the precise metabolic alterations induced in both target weeds and non-target crops following this compound exposure, thereby enhancing understanding of its selectivity and the development of resistance. Genomics and proteomics could identify specific genes and proteins involved in its mode of action or detoxification pathways, paving the way for more targeted and sustainable weed control solutions.
In current research, more accessible advanced methodologies, such as the utilization of unmanned aerial vehicles (UAVs) and drone imagery, are being employed to assess the efficacy of herbicides, including this compound nih.gov. These technologies facilitate the evaluation of crop vitality post-herbicide application through the analysis of vegetation indices (VIs), offering detailed, cost-effective, and efficient data collection nih.gov. This non-invasive, high-throughput phenotyping capability allows researchers to rapidly evaluate the performance of new this compound formulations or application methods under diverse environmental conditions.
Socio-Economic and Regulatory Considerations in this compound Use
The deployment of this compound in agriculture is significantly influenced by a complex interplay of socio-economic and regulatory factors. Regulatory frameworks, such as national Weed Control Acts and Integrated Pest Management (IPM) legislation, are foundational in governing pesticide use, with a strong emphasis on environmental stewardship and public safety herts.ac.uk. These frameworks typically involve rigorous assessments of active substances, including periodic reviews of existing Maximum Residue Levels (MRLs), as exemplified by the European Food Safety Authority's (EFSA) evaluations of this compound-ethyl wikipedia.orgnih.gov. It is noteworthy that, according to certain reviews, there were no established Codex or Canada MRLs or tolerances for this compound-ethyl on any commodity thegoodscentscompany.com.
Socio-economic considerations play a substantial role in shaping regulatory decisions. Policies may take into account the necessity of a particular substance to address serious threats to plant health or to prevent disproportionate negative impacts on society wikipedia.org. Public opinion and increasing concerns regarding the environmental footprint of pesticides, including issues related to nutrient and sediment runoff into water bodies, also exert pressure on regulatory bodies and influence agricultural practices fishersci.nl. The recent cancellation of certain herbicide registrations, such as Dacthal (Dimethyl tetrachloroterephthalate or DCPA), due to health concerns, highlights the dynamic nature of regulatory landscapes and the ongoing demand for effective and safe alternative solutions like this compound-ethyl to fill critical weed control needs made-in-china.com. This continuous evolution underscores the imperative for sustained research and development to ensure the availability of effective, safe, and environmentally sound weed management tools for farmers.
Data Tables
Table 1: Biologically Effective Doses (BED) of this compound-ethyl/2,4-D for Glyphosate-Resistant Horseweed Control in Soybean at 8 Weeks After Application (WAA) nih.gov
| Control Level (%) | This compound-ethyl/2,4-D Alone (g ai ha⁻¹) | This compound-ethyl/2,4-D + Metribuzin (g ai ha⁻¹) |
| 50 | 390 | 19 |
| 80 | 1148 | 46 |
| 95 | >2108 | 201 |
Table 2: Peanut Injury from Post-emergence Applications of this compound-ethyl and Carfentrazone-ethyl fishersci.be
| Herbicide (High Dose) | Peanut Injury (South Texas) | Peanut Injury (High Plains Area) |
| Carfentrazone-ethyl | 16% | ≥25% |
| This compound-ethyl | 13% | ≥25% |
| Lactofen (B128664) (Standard) | Lowest | 6% or less |
Q & A
Q. What is the primary mechanism of action of pyraflufen in weed control, and how does it influence experimental design for efficacy studies?
this compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis and causing rapid desiccation in susceptible weeds. For efficacy studies, experimental designs must account for application timing (pre- vs. post-emergence), weed species sensitivity, and environmental factors (e.g., light intensity, which amplifies PPO inhibitor activity). Dose-response trials should include multiple concentrations (e.g., 27.4–141.3 g a.i./ha) to determine ED90 values and compare field rates to greenhouse results .
Q. What are the standard methodologies for assessing this compound residues in crops, and how are detection limits validated?
this compound and its metabolites (e.g., this compound-ethyl) are quantified using chromatographic techniques like FastGC/HRTOFMS (high-resolution time-of-flight mass spectrometry). Validation includes spiking samples at known concentrations (e.g., 0.01–1.0 ppm) to establish recovery rates and limit of quantification (LOQ). Matrix effects (e.g., in tea leaves or grains) require calibration with matrix-matched standards to ensure accuracy .
Q. How is this compound integrated into weed management systems for crops like quinoa, and what application variables affect selectivity?
this compound is applied pre- or post-planting in quinoa fields, with selectivity dependent on crop growth stage and herbicide timing. Key variables include soil type (organic matter >3% reduces bioavailability) and adjuvant use (e.g., surfactants to enhance foliar absorption). Field trials should monitor phytotoxicity thresholds using visual injury scales (0–100%) and biomass comparisons .
Advanced Research Questions
Q. How do contradictory results in this compound efficacy studies (e.g., greenhouse vs. field trials) arise, and what statistical approaches resolve these discrepancies?
Greenhouse studies often overestimate efficacy due to controlled conditions (e.g., uniform weed pressure, optimal humidity). Field trials may show reduced efficacy due to variable environmental factors (e.g., rainfall post-application). Mixed-effects models or meta-regression can account for covariates like application method (broadcast vs. spot-spray) and weed density. For example, ED90 values for this compound in hoary cress control were 141.3% of the field rate in greenhouse trials but required recalibration for field use .
Q. What analytical frameworks are used to evaluate synergistic interactions in this compound tank mixtures (e.g., with glyphosate or dimethenamid-P)?
Synergy is assessed using Colby’s multiplicative survival model or dose-response surface analysis. For example, this compound + glyphosate mixtures in fallow systems are tested at multiple ratios (e.g., 1:1, 1:2) to calculate synergy indices (SI >1 indicates synergy). Statistical significance is determined via ANOVA with Tukey’s HSD post hoc tests, focusing on biomass reduction (%) and control longevity (DAT: days after treatment) .
Q. How can researchers optimize this compound’s photodegradation profile to improve field persistence without compromising crop safety?
Photostability studies use xenon-arc lamps to simulate UV exposure, measuring degradation half-life (t1/2) under varying pH and organic matter conditions. Microencapsulation or adjuvants (e.g., UV absorbers) are tested to prolong residual activity. Crop safety is validated via dose-escalation trials in target crops (e.g., quinoa) with physiological markers (e.g., chlorophyll fluorescence) .
Methodological Guidance for Data Analysis
Q. What protocols ensure reproducibility in this compound bioassay studies, particularly for non-model weed species?
- Standardization : Use OECD guidelines for plant growth (e.g., 25°C, 16/8h light/dark cycles).
- Replication : Minimum four replications per treatment, randomized block designs.
- Endpoint consistency : Measure fresh weight reduction (%) at standardized DAT intervals (e.g., 14, 28 DAT).
- Data validation : Include positive controls (e.g., metamitron) and negative controls (untreated plots) .
Q. How should researchers address gaps in this compound’s ecotoxicological data, particularly regarding soil microbiota and non-target organisms?
Conduct tiered risk assessments:
- Tier 1 : Acute toxicity tests on earthworms (Eisenia fetida) and soil enzyme activity assays (e.g., dehydrogenase).
- Tier 2 : Mesocosm studies evaluating long-term effects (6–12 months) on microbial diversity (16S rRNA sequencing).
- Tier 3 : Field monitoring for bioaccumulation in rotational crops using LC-MS/MS .
Contradiction Management in this compound Research
Q. Why do some studies report this compound as ineffective for broadleaf weed control despite its PPO-inhibitor classification?
Species-specific resistance mechanisms (e.g., enhanced metabolic detoxification in Amaranthus spp.) or suboptimal application timing (e.g., post-emergence in mature weeds) may reduce efficacy. Cross-resistance screening (e.g., with lactofen) and transcriptomic analysis of PPO gene mutations can clarify resistance pathways .
Q. How can conflicting data on this compound’s soil mobility be reconciled across different geospatial contexts?
Soil mobility is influenced by cation exchange capacity (CEC) and irrigation practices. Use geographic information systems (GIS) to overlay soil texture maps (e.g., silt loam vs. sandy soils) with leaching potential models (e.g., PRZM-GW). Field validation via lysimeter studies quantifies vertical mobility (cm/day) under realistic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
